molecular formula C2H8ClNO B591581 Ethanolamine hydrochloride, [1-3H] CAS No. 133827-62-0

Ethanolamine hydrochloride, [1-3H]

Cat. No. B591581
M. Wt: 101.558
InChI Key: PMUNIMVZCACZBB-ZGFFPCLESA-N
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Description

Ethanolamine hydrochloride is a versatile compound in biochemistry and molecular biology . It plays a pivotal role in diverse research areas . Primarily, it functions as a buffering agent, ensuring a stable pH environment crucial for enzymatic reactions, protein solubilization, and other biological processes . It is a viscous, hygroscopic amino alcohol with an ammoniacal odor . It is widely distributed in biological tissue and is a component of lecithin . It is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases .


Synthesis Analysis

Ethanolamine is taken up by cells through a high-affinity transport system and is utilized to synthesize nervous system . Ethanolamine can be incorporated directly into an existing glycerophosphatide by a Ca2±dependent base exchange reaction . Another pathway involves the formation of CDP-ethanolamine, which then combines with a 1,2-diac-glycerol . A third pathway for phosphatidylethanolamine synthesis is the decarboxylation of phosphatidylserine, a reaction that takes place in the mitochondria .


Molecular Structure Analysis

Ethanolamine hydrochloride has a linear formula of H2NCH2CH2OH · HCl . Its molecular weight is 97.54 . Monoethanolamine is a unique molecule that involves both hydroxyl and amino groups, which can form OH…N and NH…O intramolecular and various OH…N, OH…O, NH…O, and NH…N intermolecular hydrogen bonds .


Chemical Reactions Analysis

Ethanolamine hydrochloride is utilized as a carbon and nitrogen source by bacteria that differs phylogenetically . It exists as phosphotidylethanolamine in the bacterial and mammalian cell membrane . Ethanolamine-ammonia lyase is responsible for the degradation of ethanolamine into acetaldehyde and ammonia .


Physical And Chemical Properties Analysis

Ethanolamine hydrochloride is a solid substance . It has a melting point range of 82-84 °C . It is soluble in water at 0.33 g/mL, clear, colorless to very faintly yellow . It is hygroscopic and incompatible with bases and strong oxidizing agents .

Safety And Hazards

Ethanolamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to store in a well-ventilated place with the container tightly closed .

Future Directions

Ethanolamine hydrochloride has potential applications in various fields. It is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases . It is also a component of lecithin and is widely distributed in biological tissue . Future research could explore its potential uses in other areas.

properties

IUPAC Name

2-amino-2,2-ditritioethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1T2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUNIMVZCACZBB-OQTFWYQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanolamine hydrochloride, [1-3H]

Synthesis routes and methods I

Procedure details

Ethanolamine chloride was prepared by mixing 2207 grams of ethanolamine with 3819 grams of concentrated hydrochloric acid, to give a 1:2 solution of ethanolamine hydrochloride in water, 1125 grams of the lime of Example 1 were added to the solution, which was then stirred for a period of one hour. The solution was brown in colour.
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Synthesis routes and methods II

Procedure details

A sample of lime was slaked in a solution of ethanolamine chloride, and the resultant suspension was passed through a mesh screen to remove solid matter. The solution of ethanolamine chloride was prepared by mixing ethanolamine with concentrated hydrochloric acid, to give a 1:1.6 solution of ethanolamine hydrochloride in water. The resultant lime/ethanolamine chloride solution was treated with carbon dioxide to form precipitated calcium carbonate.
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